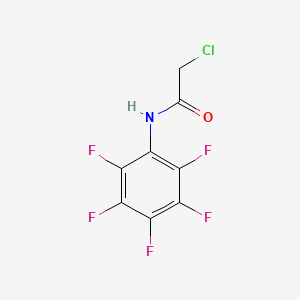

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF5NO/c9-1-2(16)15-8-6(13)4(11)3(10)5(12)7(8)14/h1H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEYBJZNQNRFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide: A Technical Guide

Executive Summary & Chemical Identity

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a specialized electrophilic probe and synthetic intermediate. Unlike standard chloroacetamides, this molecule incorporates a perfluorinated aromatic ring (

It serves two primary roles in modern drug discovery and chemical biology:

-

Covalent Warhead: A cysteine-reactive electrophile for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitor (TCI) design.

- F NMR Reporter: A sensitive, bio-orthogonal tag for monitoring protein conformational dynamics and ligand binding events.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 70426-73-2 |

| Chemical Formula | |

| Molecular Weight | 259.56 g/mol |

| Appearance | Tan to white solid |

| Melting Point | 105–106 °C |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low water solubility |

| Reactivity Class |

Synthesis Protocol

The Challenge: Nucleophilicity Modulation

The synthesis of this compound follows a Schotten-Baumann-type acylation. However, a critical nuance exists: Pentafluoroaniline is a significantly weaker nucleophile than non-fluorinated aniline. The five fluorine atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density on the amine nitrogen.

Expert Insight: Standard acylation conditions (mixing amine and acid chloride) often fail or proceed sluggishly. The addition of a non-nucleophilic base (Triethylamine or DIPEA) is strictly required to scavenge the HCl byproduct and drive the equilibrium forward.

Optimized Synthetic Workflow

Reagents:

-

Pentafluoroaniline (1.0 eq)

-

Chloroacetyl chloride (1.1–1.2 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve pentafluoroaniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0 °C using an ice bath. -

Addition: Dropwise add chloroacetyl chloride (1.1 eq) diluted in a small volume of DCM. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.

-

Quench & Workup:

-

Wash the organic phase with 1M HCl (to remove unreacted amine and TEA).

-

Wash with saturated

(to remove excess acid). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography if high purity (>98%) is required for biological assays.

Visual Workflow (DOT)

Caption: Optimized synthetic route highlighting the critical acid-wash step to remove unreacted weak nucleophiles.

Mechanism of Action & Reactivity

Cysteine Alkylation ( )

The chloroacetamide moiety functions as a "warhead" that covalently modifies nucleophilic cysteine residues in proteins.

-

Recognition: The pentafluorophenyl ring provides a lipophilic scaffold that may drive non-covalent affinity to hydrophobic pockets on protein surfaces.

-

Reaction: The thiolate anion (

) of a cysteine residue attacks the -

Irreversibility: The resulting thioether bond is stable, permanently tagging the protein.

Electronic "Tuning":

The pentafluorophenyl group is electron-poor. Through the amide linkage, it exerts an inductive effect that slightly increases the acidity of the amide -NH-, but more importantly, it creates a unique electronic environment for the warhead. Unlike standard phenyl rings, the

Strategic Applications

A. F NMR Protein Tagging

This is the most high-value application for this specific molecule. Fluorine-19 is an excellent NMR nucleus (100% natural abundance, high sensitivity, no background in biological systems).

-

Method: The compound is reacted with a protein containing a surface cysteine.

-

Readout: The five fluorine atoms on the ring are chemically equivalent (or appear as distinct multiplets depending on rotation). Upon protein folding changes or ligand binding, the chemical environment of the

group changes, causing a chemical shift perturbation (CSP) in the -

Advantage: The

group provides a strong signal and is sensitive to local electrostatic changes.

B. Fragment-Based Drug Discovery (FBDD)

In Covalent Fragment screening, libraries of electrophiles are screened against targets. This molecule serves as a representative "Dark Chemical Matter" probe—it is hydrophobic and reactive. It helps identify "cysteine-druggable" sites in cryptic pockets that require a lipophilic driver for binding.

Experimental Workflow: Proteomic Profiling

Caption: Dual-stream workflow for utilizing the probe in structural biology (NMR) and mass spectrometry.

Safety & Handling

-

Hazard Class: Alkylating Agent.

-

Risk: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a chloroacetamide, it is a potential sensitizer.

-

Precautions: Handle in a fume hood. Wear nitrile gloves. In case of skin contact, wash immediately with soap and water (do not use ethanol, as it may enhance skin absorption).

-

Storage: Store at 2–8 °C under inert gas. Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long periods).

References

-

ChemicalBook. (2025). 2-CHLORO-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE synthesis and properties (CAS 70426-73-2).[1]Link

-

Hanson, G. S. M., et al. (2024).

F NMR. ChemBioChem. Link -

BenchChem. (2025). Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.Link

-

Santa Cruz Biotechnology. 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (Related Analog Data).Link

Sources

Mechanistic & Practical Guide: N-Substituted-2-Chloroacetamides

From Herbicidal Efficacy to Targeted Covalent Inhibition

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of N-substituted-2-chloroacetamides, a chemical class that bridges two distinct scientific domains: agrochemistry (as pre-emergence herbicides) and medicinal chemistry (as targeted covalent inhibitors). While the core chemical event—an

Part 1: Chemical Basis of Reactivity

The fundamental driver of 2-chloroacetamide activity is its electrophilicity. Unlike Michael acceptors (e.g., acrylamides) that react via conjugate addition, chloroacetamides react via nucleophilic substitution (

1.1 The Reaction Mechanism

The

Key Chemical Features:

-

Irreversibility: The resulting thioether bond is stable and generally considered irreversible under physiological conditions.

-

Inductive Effects: The substituent on the Nitrogen atom modulates the electron density of the carbonyl, which in turn influences the electrophilicity of the

-carbon. Electron-withdrawing groups (e.g., phenyl rings in chloroacetanilides) increase reactivity; electron-donating alkyl groups decrease it.

1.2 Mechanism Visualization

The following diagram illustrates the transition state and product formation.

Figure 1: The

Part 2: Biological Mechanism of Action

2.1 Context A: Herbicides (VLCFA Inhibition)

In agrochemistry, compounds like metolachlor , alachlor , and acetochlor are foundational.

-

Target: The primary target is the Very Long Chain Fatty Acid (VLCFA) elongase complex, specifically the condensing enzymes (KCS or FAE1) located in the endoplasmic reticulum.[1]

-

Mechanism: The chloroacetamide covalently binds to a conserved cysteine residue at the active site of the elongase.

-

Physiological Consequence: Inhibition blocks the synthesis of C20, C22, and C24 fatty acids.[2] These are essential precursors for suberin, cutin, and membrane lipids. Without them, cell division is arrested, and the weed seedling fails to emerge (pre-emergence activity).

2.2 Context B: Targeted Covalent Inhibitors (Drug Discovery)

In drug development, chloroacetamides are often viewed as "hot" warheads compared to acrylamides, but they are valuable for targeting non-catalytic cysteines that are difficult to access.

-

Target: Specific cysteine residues (often non-catalytic) on kinases (e.g., BTK, EGFR) or other enzymes.

-

Selectivity Challenge: High intrinsic reactivity can lead to rapid depletion of Glutathione (GSH), causing cellular toxicity.

-

Design Strategy: The "warhead" is attached to a high-affinity scaffold that directs the molecule to the target pocket before the reaction occurs (high local concentration drives the reaction, not just intrinsic reactivity).

Figure 2: Comparative biological pathways for chloroacetamides in plant physiology vs. human pharmacology.

Part 3: Structure-Activity Relationships (SAR)[3]

To use chloroacetamides effectively, one must tune their reactivity. A warhead that is too reactive will bind indiscriminately (promiscuity); one that is too stable will not modify the target.

Table 1: Tuning Chloroacetamide Reactivity

| Structural Modification | Effect on Reactivity | Mechanistic Rationale | Application |

| N-Aryl substitution | High Increase | Phenyl ring withdraws electron density from Nitrogen, making the carbonyl more electron-poor and the | Herbicides (need high potency in soil). |

| N-Alkyl substitution | Decrease | Alkyl groups donate electron density, stabilizing the carbonyl and reducing electrophilicity. | TCIs (reduces off-target toxicity). |

| High Decrease | Steric hindrance blocks the nucleophile's approach; electronic donation stabilizes the | Fine-tuning highly potent drugs. | |

| Leaving Group Change | Variable | Cl is standard. F is too stable (poor leaving group); Br/I are too reactive (instability). | Cl is the "Goldilocks" atom for this class. |

Part 4: Experimental Validation Protocols

To validate the mechanism and safety, you must measure Intrinsic Reactivity (chemical potential) and Specific Efficiency (biological potency).

4.1 Protocol: Glutathione (GSH) Half-Life Assay

This is the industry standard for assessing the risk of off-target toxicity. A safe covalent inhibitor should have a long half-life (

Methodology:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Reaction Mix: In a 96-well plate, mix the compound (final conc: 10 µM) with reduced L-Glutathione (final conc: 5 mM, representing cellular concentrations) in PBS buffer (pH 7.4).

-

Internal Standard: Include a known reference (e.g., Ibrutinib or Chloroacetamide) in a separate well.

-

-

Incubation: Incubate at 37°C.

-

Sampling: At time points

min, quench aliquots with 1% Formic Acid/Acetonitrile. -

Detection: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the [Parent + 307 Da] adduct (GSH mass).[3]

-

Calculation: Plot

vs. time. The slope is

Interpretation:

- : Highly reactive. High risk of toxicity/immunogenicity.

- : Low intrinsic reactivity. Ideal for TCIs if target potency is maintained.

4.2 Protocol:

Determination

This metric distinguishes a specific inhibitor from a non-specific alkylator.

Methodology:

-

Setup: Incubate the enzyme with varying concentrations of inhibitor (

). -

Time-Course: At different time points, remove an aliquot and measure remaining enzyme activity (using a rapid substrate assay).

-

Data Fitting:

-

Determine

for each -

Plot

vs. -

Fit to the hyperbolic equation:

-

-

Self-Validation: If the plot is linear (cannot saturate), the compound is likely a non-specific alkylator with very weak initial binding (

is very high).

Figure 3: Sequential workflow for validating chloroacetamide candidates, prioritizing safety (reactivity) before potency.

References

-

Böger, P., et al. (2000). Chloroacetamide Herbicides: Mode of Action and Resistance. Pest Management Science.[2][4]

-

Matthes, B., Schmalfuß, J., & Böger, P. (1998).[2][5] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[2] Zeitschrift für Naturforschung C.

-

Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery.

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

-

Schmalfuß, J., et al. (1998).[2][5] Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis in Scenedesmus acutus.[5] Abhandlungen der Akademie der Wissenschaften.

Sources

- 1. researchgate.net [researchgate.net]

- 2. znaturforsch.com [znaturforsch.com]

- 3. GSH Reactivity Assay | Domainex [domainex.co.uk]

- 4. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

safety and handling of pentafluorophenyl acetamide compounds

Title: Technical Whitepaper: Operational Safety and Strategic Handling of Pentafluorophenyl Acetamide Derivatives

Executive Summary & Chemical Identity[1][2]

In drug development, pentafluorophenyl (Pfp) acetamide compounds represent a critical intersection of utility and hazard. They appear primarily in two contexts: as stable fluorinated scaffolds in medicinal chemistry (e.g., N-(pentafluorophenyl)acetamide) and as the functional outcome of Pfp-active ester mediated peptide coupling.

While the amide bond itself is chemically stable, the perfluorinated aromatic ring confers distinct physicochemical properties—specifically enhanced lipophilicity and electron-withdrawal—that alter biological permeation and metabolic stability. This guide addresses the handling of the core scaffold and its reactive precursors.

Chemical Classification & Physical Properties

| Property | N-(pentafluorophenyl)acetamide | Pentafluorophenyl Esters (Generic) |

| CAS Number | 652-50-6 | Variable (e.g., Pfp-Acetate: 13856-02-1) |

| Molecular Formula | ||

| Physical State | White to off-white crystalline solid | Solid or viscous oil |

| Melting Point | 150–152 °C | Variable (often lower melting) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low in | Soluble in organic solvents; Hydrolytically unstable |

| Primary Hazard | Irritant (Skin/Eye), STOT-SE 3 | Skin Sensitizer, Corrosive (depending on R) |

Hazard Profiling & "The Fluorine Effect"

Expert Insight: Do not treat perfluorinated aromatics like their non-fluorinated analogues. The "Pentafluoro Effect" drastically changes safety parameters.

-

Enhanced Dermal Permeation: The high lipophilicity of the pentafluorophenyl ring facilitates rapid transport across the stratum corneum. Standard latex gloves are insufficient; they act as permeation bridges rather than barriers.

-

Metabolic Toxicity (The Aniline Risk): In vivo or enzymatic hydrolysis of these amides can yield pentafluoroaniline (CAS 771-60-8). Unlike aniline, the perfluorinated variant is metabolically robust against ring oxidation but highly toxic if ingested or absorbed, acting as an uncoupler of oxidative phosphorylation.

-

Thermal Decomposition: In the event of a fire, these compounds do not just burn; they release Hydrogen Fluoride (HF) and fluorinated nitrogen oxides. Standard combustion protocols fail here; HF-specific scrubbing is required.

Toxicity Pathway Diagram

The following diagram illustrates the degradation logic that dictates our safety protocols.

Caption: Figure 1.[1] Metabolic degradation pathway highlighting the generation of toxic pentafluoroaniline.

Engineering Controls & Personal Protective Equipment (PPE)[4]

Trustworthiness in safety comes from redundancy. We rely on a "Barrier-in-Depth" strategy.

Respiratory Protection[5][6]

-

Requirement: Handling of solid powder must occur within a Class II Biosafety Cabinet or a certified Chemical Fume Hood operating at face velocity > 100 fpm.

-

Rationale: The STOT-SE 3 (Respiratory Irritation) classification combined with the potential for systemic toxicity via mucous membranes necessitates zero-exposure handling.

Dermal Protection (Glove Selection)

-

Primary Layer: Nitrile Rubber (Minimum 0.11 mm).

-

Secondary Layer (For Synthesis/Solutions): Laminate film (e.g., Silver Shield) or Viton-based gloves.

-

Causality: Fluorinated solvents and aromatics can swell standard nitrile. Double-gloving provides a breakthrough time buffer allowing for safe doffing upon contamination.

Operational Protocol: Synthesis & Handling

This protocol describes the safe handling of Pfp-esters to generate Pfp-acetamide derivatives, a common workflow in peptide drug development.

Objective: Coupling of a carboxylic acid to a pentafluorophenyl amine or using a Pfp-active ester.

Step-by-Step Methodology

-

Preparation & Weighing:

-

Equip PPE: Double nitrile gloves, lab coat, safety glasses.

-

Weigh reagents inside the fume hood. Never weigh Pfp-compounds on an open bench. Use an antistatic gun if the powder is flighty.

-

Self-Validating Step: Wipe the balance area with a solvent-dampened tissue immediately after weighing. Check the tissue under UV light (many fluorinated aromatics fluoresce) or dispose of as hazardous waste to ensure no invisible residue remains.

-

-

Reaction Setup (The Active Ester Method):

-

Dissolve the Carboxylic Acid (1.0 eq) and Pfp-ester/amine in dry DMF or DCM.

-

Add base (DIPEA) slowly.

-

Critical Control: Pfp-esters are highly reactive.[2] Keep the reaction vessel capped and under an inert atmosphere (

or Ar) to prevent hydrolysis by atmospheric moisture, which releases Pentafluorophenol (a severe irritant).

-

-

Quenching & Workup:

-

Do not simply rotovap the reaction mixture to dryness if excess Pfp-ester remains.

-

Quench: Add a primary amine (e.g., benzylamine) to scavenge excess active ester before workup. This converts the reactive lachrymator/sensitizer into a stable amide before the flask is opened for extraction.

-

Extraction: Wash with 1M HCl (to remove amines) and sat.

(to remove phenols).

-

-

Waste Segregation:

-

All aqueous washes and solid waste must be tagged "FLUORINATED ORGANIC WASTE."

-

Reasoning: Incineration of fluorinated waste requires scrubbers to capture HF. sending this to a standard organic waste stream puts waste management personnel at risk.

-

Operational Workflow Diagram

Caption: Figure 2. Operational lifecycle for handling reactive pentafluorophenyl compounds.

Emergency Response & First Aid

Scenario: Accidental Exposure [3]

-

Skin Contact:

-

Eye Contact:

-

Flush with saline/water for 15 minutes.

-

Do not use neutralization agents.

-

-

Spill Cleanup:

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69363, N-(Pentafluorophenyl)acetamide. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2023). Registration Dossier - Pentafluorophenol and derivatives. Retrieved from [Link]

-

Organic Syntheses. (1967). Pentafluorophenyl esters and amides synthesis. Coll. Vol. 5, p. 959. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorinated Acetamides in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This guide delves into a particularly advantageous structural motif: the fluorinated acetamide. By combining the versatile acetamide group with the transformative properties of fluorine, researchers can unlock significant improvements in metabolic stability, binding affinity, and overall therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the applications, synthesis, and mechanistic advantages of fluorinated acetamides.

Part 1: The Power of Fluorine in Drug Design: A Primer

The introduction of fluorine into a drug candidate can profoundly influence its biological behavior. Over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its broad utility.[1] The strategic placement of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3][4]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and ability to permeate biological membranes.[2][3]

-

Increased Binding Affinity: The introduction of fluorine can create favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[3][5]

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.[2]

Part 2: The Fluorinated Acetamide Moiety: A Privileged Scaffold

The acetamide group is a common feature in many pharmaceuticals due to its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. When fluorine is introduced into the acetamide scaffold, either on the acetyl methyl group or on an N-aryl substituent, a synergistic effect is often observed.

The simple molecule, 2-fluoroacetamide (FCH₂CONH₂), is a potent metabolic poison that disrupts the citric acid cycle.[5][6] Its toxicity stems from its in vivo conversion to fluoroacetate, which then forms fluorocitrate, a potent inhibitor of the enzyme aconitase.[5] While this intrinsic toxicity limits its direct therapeutic use, it underscores the profound biological impact of a single fluorine atom on an acetamide backbone.

In the context of drug design, the strategic placement of fluorine on more complex acetamide-containing molecules allows for the harnessing of its beneficial properties while mitigating toxicity.

Case Study: Aryl Acetamide Triazolopyridazines against Cryptosporidium

Recent research into treatments for cryptosporidiosis, a parasitic infection, has highlighted the dramatic impact of fluorination on the potency of aryl acetamide triazolopyridazines. Structure-activity relationship (SAR) studies revealed that the addition of a fluorine atom to the N-aryl ring significantly enhances the anti-cryptosporidial activity of these compounds. For instance, the introduction of a 4-fluoro substituent on the phenyl ring can lead to a more than 10-fold increase in potency compared to the non-fluorinated analog.[3] This enhancement is attributed to a combination of improved metabolic stability and more favorable binding interactions with the yet-to-be-identified biological target.[3]

Part 3: Applications of Fluorinated Acetamides in Drug Discovery

The versatility of the fluorinated acetamide motif has led to its exploration in a wide range of therapeutic areas.

Enzyme Inhibition

The electron-withdrawing nature of fluorine can enhance the electrophilicity of the acetamide carbonyl carbon, making it a more effective target for nucleophilic attack by active site residues of enzymes. This principle is leveraged in the design of covalent and non-covalent enzyme inhibitors.

Modulation of Physicochemical Properties for Improved Pharmacokinetics

The introduction of fluorine into the acetamide moiety can significantly alter a compound's lipophilicity and membrane permeability.[4] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

NMR-Based Screening and Mechanistic Studies

The fluorine-19 (¹⁹F) nucleus is an excellent handle for nuclear magnetic resonance (NMR) spectroscopy. The incorporation of a fluoroacetamide group into a potential drug candidate allows for sensitive and direct monitoring of its binding to a target protein.[7] This "¹⁹F NMR" approach is a powerful tool in fragment-based drug discovery and for elucidating the mechanism of action of novel therapeutics.[7]

Part 4: Synthetic Strategies for Fluorinated Acetamides

The synthesis of fluorinated acetamides can be achieved through various methods, depending on the desired position of the fluorine atom.

Synthesis of N-Aryl-2-fluoroacetamides

A common route to N-aryl-2-fluoroacetamides involves the acylation of an aniline derivative with a 2-fluoroacetylating agent. A related and widely used precursor, N-aryl-2-chloroacetamide, can be synthesized by reacting the corresponding aniline with chloroacetyl chloride.[8] The resulting chloroacetamide can then undergo a halogen exchange reaction to yield the desired fluoroacetamide.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-2-chloroacetamide

-

To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent (e.g., acetic acid or an inert aprotic solvent like dichloromethane), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

The subsequent fluorination can be achieved using a nucleophilic fluorinating agent like potassium fluoride.[9]

Defluorinative Arylation of Trifluoroacetamides

An innovative approach for the synthesis of aromatic amides involves the mechanochemical defluorinative arylation of trifluoroacetamides.[10] This method utilizes a nickel catalyst and an additive like dysprosium(III) oxide to activate the C-CF₃ bond for coupling with various arylating agents, such as arylboronic acids.[10]

Conceptual Workflow for Defluorinative Arylation

trifluoroacetamide [label="Trifluoroacetamide"]; arylating_agent [label="Arylating Agent\n(e.g., Arylboronic Acid)"]; catalyst [label="Ni Catalyst + Additive", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanochemical [label="Mechanochemical\nActivation (Milling)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; aromatic_amide [label="Aromatic Amide"];

trifluoroacetamide -> mechanochemical; arylating_agent -> mechanochemical; catalyst -> mechanochemical; mechanochemical -> aromatic_amide [label="C-CF3 Bond Activation\nand C-Aryl Bond Formation"]; }

Workflow for Mechanochemical Defluorinative Arylation.

Part 5: Future Perspectives

The application of fluorinated acetamides in medicinal chemistry is a rapidly evolving field. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect the development of more sophisticated and targeted therapeutic agents. The continued advancement of synthetic methodologies will provide access to a wider array of novel fluorinated acetamide building blocks, further expanding the chemical space available to drug discovery programs. The strategic use of this privileged scaffold will undoubtedly contribute to the development of the next generation of safer and more effective medicines.

References

- Apollo Scientific. (2026, January 19).

-

National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem. Retrieved from [Link]

- Meyers, M. J., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry.

-

OneLook. (n.d.). fluoroacetamide. Retrieved from [Link]

- Al-Amin, M., et al. (2022). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry.

- Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.

- Unione, L., et al. (2021).

- Al-Warhi, T., et al. (2025). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- El-Sayed, R., & Mohamed, G. G. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.

- Seal, U. S., & Gutmann, H. R. (1959). The metabolism of the carcinogen N-(2-fluorenyl) acetamide by liver cell fractions. The Journal of Biological Chemistry.

- ResearchGate. (n.d.). Substrate scope for α‐aryl‐α‐fluoroacetamide synthesis. General conditions.

- GoodRx. (2022, November 23).

- Shu, Y.-Z., & Zhuo, X. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.

- Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022).

- Mei, H., et al. (2024). FDA approved fluorine-containing drugs in 2023. Chinese Chemical Letters.

- PrescriberPoint. (n.d.). Drug Interactions - Celebrex (Celecoxib).

- Medical News Today. (2024, November 19).

- MedlinePlus. (2021, March 15). Celecoxib.

- Organic Chemistry Portal. (n.d.).

- AERU, University of Hertfordshire. (2026, February 2). Fluoroacetamide.

Sources

- 1. Further exploration and application of acetamide in the treatment of fluorosis_Chemicalbook [chemicalbook.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Fluoroacetamide | 640-19-7 | >98% [smolecule.com]

- 7. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluoroacetamide [sitem.herts.ac.uk]

- 10. Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide as a Versatile Chemical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, application, and safe handling of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide. This intermediate is of significant interest due to its dual-functionality: a reactive electrophilic chloroacetyl group and a unique pentafluorophenyl moiety. This combination makes it a valuable building block for the synthesis of novel compounds in medicinal chemistry and materials science. The electron-withdrawing nature of the pentafluorophenyl ring enhances the reactivity of the chloroacetyl group and can impart desirable properties such as increased metabolic stability, altered lipophilicity, and unique binding interactions in its derivatives.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of a chemical intermediate is critical for its effective use. The key data for 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide are summarized below.

| Property | Value | Source |

| CAS Number | 70426-73-2 | [2] |

| Molecular Formula | C₈H₃ClF₅NO | [2] |

| Molecular Weight | 259.56 g/mol | [2] |

| Appearance | Tan solid | [2] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.31 (s, 2H), 10.48 (br s, 1H) | [2] |

| Mass Spec (DCI/NH₃) | m/e 259 (M+H)⁺; 277 (M+NH₄)⁺ | [2] |

Synthesis Protocol: Acylation of Pentafluoroaniline

The most direct and widely employed method for synthesizing 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide is the nucleophilic acyl substitution of pentafluorophenylamine with chloroacetyl chloride.[2] A base is required to scavenge the hydrochloric acid byproduct, which would otherwise protonate and deactivate the starting amine.[3]

Causality of Experimental Design

-

Anhydrous Solvent: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis. The use of an anhydrous solvent like dichloromethane (DCM) or chloroform is crucial to prevent its decomposition and ensure high reaction yield.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) protects the reaction from atmospheric moisture.

-

Low Temperature: The acylation reaction is exothermic. Initial cooling to 0°C is essential to control the reaction rate, minimize the formation of side products, and ensure safety.[4][5]

-

Base (Triethylamine): Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. This prevents the protonation of the pentafluorophenylamine, which would render it non-nucleophilic.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (per 10 mmol amine) |

| Pentafluorophenylamine | 183.07 | 1.83 g (10.0 mmol, 1.0 eq) |

| Chloroacetyl chloride | 112.94 | 0.97 mL (12.0 mmol, 1.2 eq) |

| Triethylamine (TEA) | 101.19 | 1.67 mL (12.0 mmol, 1.2 eq) |

| Dichloromethane (DCM), anhydrous | - | 50 mL |

| Saturated aq. NaHCO₃ | - | 2 x 25 mL |

| Brine | - | 25 mL |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed |

Step-by-Step Synthesis Protocol

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add pentafluorophenylamine (1.0 eq) and anhydrous dichloromethane (50 mL). Stir until the amine is fully dissolved. Add triethylamine (1.2 eq).[6]

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Acylation: Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.[3][4]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup:

-

Quench the reaction by slowly adding 25 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution (to remove excess acid) and 25 mL of brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield the title compound as a tan solid.[6] A 94% yield has been reported for this procedure.[2]

Synthesis Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-CHLORO-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

application of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide in peptide synthesis

Application Note: 2-Chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide in Peptide Synthesis & Structural Biology

F-NMR ProbingExecutive Summary

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide (Cl-Pfp) is a specialized electrophilic reagent designed for the site-specific modification of cysteine residues in peptides and proteins. Unlike standard capping agents (e.g., iodoacetamide), Cl-Pfp introduces a pentafluorophenyl (Pfp) moiety. This group serves two critical functions: it acts as a highly sensitive

This guide details the mechanistic basis, experimental protocols, and quality control measures for utilizing Cl-Pfp in high-fidelity peptide synthesis and structural biology.

Mechanistic Insight & Chemical Logic

The Reaction Pathway: Chemoselective Alkylation

The core reactivity of Cl-Pfp relies on the nucleophilic substitution (

-

Electrophile: The methylene carbon (

-C) is activated by the adjacent carbonyl group and the leaving group ability of the chloride. -

Nucleophile: The reaction requires the cysteine thiol to be deprotonated to the thiolate (

). -

The Pfp Payload: The

-pentafluorophenyl amide linkage is chemically robust. The electron-withdrawing nature of the Pfp ring slightly increases the acidity of the amide proton but does not destabilize the amide bond under standard physiological or synthesis conditions.

The "Fluorine Signature" Advantage

The introduction of the Pfp group (

- F-NMR Sensitivity: The five fluorine atoms provide a strong NMR signal. Due to the rapid rotation of the Pfp ring, these often appear as three distinct signals (ortho, meta, para) or a simplified pattern depending on the local steric environment. This makes it an exceptional reporter for local protein folding events or ligand binding.

-

Orthogonal Hydrophobicity: The Pfp group is hydrophobic but lipophobic to some extent, and it engages in "quadrupole-inverted"

-stacking with electron-rich aromatic rings (e.g., Phenylalanine, Tryptophan), enabling the engineering of "stapled" peptides with enhanced stability.

Experimental Protocol: Cysteine Labeling

This protocol is designed for the labeling of a purified peptide containing a single cysteine residue. It functions as a self-validating system where the reaction progress is monitored by LC-MS shift.

Reagents Required:

-

Target: Cysteine-containing peptide (Lyophilized).

-

Reagent: 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide (MW: ~259.56 Da).

-

Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or TRIS-HCl (pH 7.5). Avoid phosphate if downstream Calcium interaction is relevant.

-

Solvent: DMF or DMSO (anhydrous).

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

Step-by-Step Methodology

1. Peptide Reduction (Pre-treatment)

-

Dissolve the peptide in the Buffer to a concentration of 1–2 mM.

-

Add 1.5 equivalents of TCEP (from a 100 mM stock in water).

-

Incubate: 30 minutes at Room Temperature (RT) to reduce any disulfide dimers.

-

Note: TCEP is preferred over DTT because TCEP does not contain thiols that would compete for the alkylating agent.

2. Reagent Preparation

-

Dissolve 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide in anhydrous DMSO to a concentration of 50 mM.

-

Critical: This solution should be prepared fresh or stored at -20°C under inert gas.

3. Alkylation Reaction

-

Add 2.0–5.0 equivalents of the Cl-Pfp reagent stock to the reduced peptide solution.

-

If the peptide precipitates due to the organic solvent, add additional DMSO (up to 20% v/v final concentration).

-

Incubate: 1–4 hours at RT in the dark (foil-wrapped).

-

Validation: Spot check reaction pH.[1] It must remain between 7.5 and 8.5 for efficient thiolate formation.

4. Quenching

-

Add excess DTT (10 mM final concentration) or

-mercaptoethanol to consume unreacted chloroacetamide. -

Incubate for 15 minutes.

5. Purification

-

Method: Preparative RP-HPLC (C18 column).

-

Gradient: Standard 0.1% TFA in Water/Acetonitrile. The Pfp-labeled peptide will elute later (higher hydrophobicity) than the unlabeled precursor.

Data Analysis & Visualization

Mass Spectrometry Validation

Upon successful conjugation, the peptide mass will increase by the mass of the acetamide-Pfp moiety minus the chloride leaving group.

-

Mass Shift (

m): +223.1 Da-

Calculation: Reagent (

) - Cl + H (displaced) -

Exact Mass of added group (

): 223.01 Da .

-

Workflow Diagram

Caption: Workflow for the site-specific labeling of cysteine peptides with 2-chloro-N-(pentafluorophenyl)acetamide.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Yield | pH < 7.0 | Adjust buffer pH to 8.0. Thiolate anion is required for reaction. |

| Precipitation | Reagent hydrophobicity | Increase DMSO/DMF concentration (up to 30%). |

| Multiple Additions | Non-specific alkylation | Reduce pH to 7.5 and limit equivalents to 1.5x. Check for N-terminal reactivity (rare at pH 7.5). |

| No Reaction | Oxidized Reagent | Ensure Cl-Pfp is fresh. Verify structure by NMR if stored long-term. |

References

-

Synthesis of Reagent: BenchChem. Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide [Analogous Protocol] (2025). Link

-

Chloroacetamide Reactivity: Lindley, H. A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochem. J. (1960). Link

-

19F NMR Applications: Mangalum, A. et al.[2] The para-Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry (Context of Pfp-thiol interactions). ResearchGate. Link

-

Covalent Cysteine Probes: Kuljanin, M. et al. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis. Nature Communications (2021). Link

-

General Protocol: Thermo Fisher Scientific. Reduction and Alkylation of Cystine in Proteins. Link

Sources

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide in polymer synthesis

This Application Note provides a comprehensive technical guide for the use of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide (referred to herein as Cl-PFP-Am ) in polymer synthesis.[1]

Based on its chemical structure—possessing an activated alkyl halide (

Introduction & Mechanistic Insight

The Molecule

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a specialized initiator designed for precision polymer engineering.[1] Unlike standard initiators (e.g., EBIB), Cl-PFP-Am embeds a "latent" click-chemistry handle (the PFP group) at the polymer chain end during initiation.[1]

Dual-Functionality Mechanism

-

Initiation (ATRP): The C–Cl bond is activated by a transition metal catalyst (e.g., Cu(I)/Ligand), generating a radical that initiates the polymerization of monomers like styrenes or acrylates.[1]

-

Functionalization (

): The

Workflow Visualization

The following diagram illustrates the complete lifecycle of the Cl-PFP-Am initiator, from synthesis to functional material.

Caption: Logical workflow from precursor synthesis to "click" functionalization via Cl-PFP-Am.

Protocol 1: Synthesis of Cl-PFP-Am Initiator

Before polymerization, the initiator must be synthesized in high purity.[1] Commercial availability is limited; in-house synthesis is recommended.[1]

Reagents:

-

2,3,4,5,6-Pentafluoroaniline (1.0 eq)[1]

-

Chloroacetyl chloride (1.2 eq)[1]

-

Triethylamine (TEA) (1.2 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add Pentafluoroaniline (1.83 g, 10 mmol) and DCM (50 mL).

-

Base Addition: Add TEA (1.67 mL, 12 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add Chloroacetyl chloride (0.95 mL, 12 mmol) over 20 minutes. The solution will turn cloudy as TEA·HCl salts precipitate.[1]

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4 hours. Monitor consumption of aniline by TLC (Hexane/EtOAc 4:1).

-

Workup:

-

Purification: Recrystallize from minimal hot hexane or purify via silica column chromatography (10-20% EtOAc in Hexane).

-

Yield Target: >90% (Tan/White solid).

-

Validation:

H NMR (CDCl

-

Protocol 2: ATRP Polymerization of Styrene

This protocol demonstrates the use of Cl-PFP-Am to polymerize Styrene.[1] The choice of catalyst is critical; chloroacetamides require a strong ligand (Me

Reagents:

-

Monomer: Styrene (purified over basic alumina).[1]

-

Initiator: Cl-PFP-Am (from Protocol 1).[1]

-

Catalyst: Cu(I)Cl.[1]

-

Ligand: Me

TREN (Tris[2-(dimethylamino)ethyl]amine).[1] -

Solvent: Anisole (internal standard/solvent).[1]

Experimental Table: Reaction Stoichiometry

| Component | Equiv. | Role | Notes |

| Styrene | 100 | Monomer | Target DP = 100 |

| Cl-PFP-Am | 1 | Initiator | Limiting Reagent |

| CuCl | 1 | Catalyst | Must be Cu(I) species |

| Me | 1.2 | Ligand | Promotes rapid initiation |

| Anisole | 50 vol% | Solvent | Optional; bulk is possible |

Step-by-Step Methodology:

-

Charge: In a Schlenk tube, dissolve Cl-PFP-Am (25.9 mg, 0.1 mmol) in Styrene (1.04 g, 10 mmol) and Anisole (1 mL).

-

Ligand Addition: Add Me

TREN (27.6 mg, 0.12 mmol). Stir to homogenize. -

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Critical for ATRP).

-

Catalyst Addition: Under frozen nitrogen flow, add CuCl (9.9 mg, 0.1 mmol).[1]

-

Polymerization: Seal the tube and immerse in an oil bath at 90°C .

-

Note: Higher temperature is needed for chloro-initiators compared to bromo-initiators.[1]

-

-

Kinetics: Sample at t=0, 1, 2, 4, 8 hours for NMR conversion analysis.

-

Termination: Stop reaction at ~60-70% conversion (to preserve end-group fidelity) by exposing to air and diluting with THF.

-

Purification: Pass through a neutral alumina plug (removes Cu) and precipitate into cold methanol (3x).

-

Result: PFP-terminated Polystyrene (PFP-PS-Cl).[1]

-

Protocol 3: Post-Polymerization Modification (PFTR)

This step validates the "active" nature of the PFP end-group.[1] We will react the polymer with Benzyl Mercaptan as a model thiol.

Mechanism:

Step-by-Step Methodology:

-

Dissolve PFP-Polymer (100 mg) in DMF (2 mL) in a small vial.

-

Add TEA (excess) followed by Benzyl Mercaptan (excess).

-

Stir at Room Temperature for 4–12 hours.

-

Visual Check: No precipitate should form.[1]

-

-

Purification: Precipitate into cold methanol (2x) to remove excess thiol and salts.

-

Validation (Crucial):

- F NMR: The starting material (PFP) shows 3 signals (ortho, meta, para).[1] The product (tetrafluoro-substituted) will show only 2 signals (ortho, meta) because the para-fluorine has been replaced by the sulfur atom.[1]

-

Shift: Disappearance of the para-F signal at ~ -162 ppm is the definitive proof of "click" success.[1]

References

-

Synthesis of Cl-PFP-Am

-

PFP-Thiol Click Chemistry (PFTR)

-

Chloroacetamides in ATRP

-

PFP-Methacrylate Polymerization

Sources

Troubleshooting & Optimization

preventing unwanted side reactions with 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide

This guide serves as a technical support resource for researchers working with 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide . It addresses the unique reactivity profile introduced by the pentafluorophenyl (PFP) ring, specifically the competition between the intended cysteine alkylation and unwanted nucleophilic aromatic substitution (SnAr).

Core Reactivity Profile

Unlike standard chloroacetamides (e.g., iodoacetamide or chloroacetanilide), this compound possesses two distinct electrophilic centers due to the strong electron-withdrawing nature of the pentafluorophenyl ring.

-

-Carbon (Desired): The standard site for

-

-Fluorine (Undesired): The C-4 position on the phenyl ring is highly activated for Nucleophilic Aromatic Substitution (

Reactivity Pathway Diagram

The following diagram illustrates the competition between the desired warhead engagement and the parasitic side reaction.

Figure 1: Mechanistic divergence showing the competition between standard cysteine alkylation (

Troubleshooting & FAQs

Issue 1: "I am seeing double modification of my protein/peptide by Mass Spec."

Diagnosis: You are likely observing Nucleophilic Aromatic Substitution (

Corrective Action:

-

Reduce pH:

on fluoroarenes is highly sensitive to the concentration of the thiolate anion. Lower the reaction pH to 7.0–7.5. Avoid pH > 8.0. -

Stoichiometry Control: Do not use a large excess of the chloroacetamide. Titrate the reagent to 1.1–1.5 equivalents relative to the target cysteine.

-

Temperature: Perform the reaction at 4°C.

has a higher activation energy than the

Issue 2: "The compound precipitates immediately upon addition to aqueous buffer."

Diagnosis: The pentafluorophenyl group is highly lipophilic (hydrophobic), and the compound has low aqueous solubility. Mechanism: Unlike standard acetamides, the perfluorinated ring disrupts hydrogen bonding networks in water, leading to rapid aggregation ("crashing out").

Corrective Action:

-

Co-solvent Protocol: Dissolve the stock in anhydrous DMSO or DMF at 50–100 mM.

-

Stepwise Dilution: Add the organic stock to the buffer slowly with vortexing. Ensure the final organic solvent concentration is

5% (v/v) if the protein tolerates it. -

Use of Chaotropes: If compatible, add 2M Urea or 1M Guanidine HCl to the buffer to assist solubility.

Issue 3: "My reaction yield is low, and I detect free pentafluoroaniline."

Diagnosis: Amide Hydrolysis . Mechanism: The electron-withdrawing fluorine atoms pull electron density away from the amide nitrogen, making the carbonyl carbon more electrophilic and the pentafluoroaniline group a better leaving group than a standard aniline. This makes the amide bond susceptible to hydrolysis, especially at high pH [3].

Corrective Action:

-

Buffer Choice: Switch from carbonate or phosphate buffers (high pH) to HEPES or MOPS (pH 7.0–7.5).

-

Quench Rapidly: Do not let the reaction sit overnight at room temperature. Quench with excess cysteine or hydroxylamine once the desired modification is achieved.

Experimental Protocols

Protocol A: Optimized Cysteine Labeling (Minimizing Side Reactions)

Target: Covalent modification of a protein cysteine residue while suppressing

Reagents:

-

Compound Stock: 100 mM in anhydrous DMSO (Prepare fresh; avoid freeze-thaw cycles due to moisture sensitivity).

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2 (Degassed).

-

Quench Solution: 500 mM DTT or

-mercaptoethanol.

Step-by-Step:

-

Preparation: Dilute the protein to 50

M in Reaction Buffer. Keep on ice. -

Activation: (Optional) If cysteines are oxidized, treat with 1.2 eq TCEP for 15 min. Avoid excess reducing agent as it will compete for the probe.

-

Addition: Add the Compound Stock to the protein solution to a final concentration of 75–100

M (1.5–2.0 equivalents).-

Critical: Add the DMSO stock directly into the vortexing liquid to prevent local precipitation.

-

-

Incubation: Incubate at 4°C for 1–2 hours .

-

Note: Room temperature increases the risk of

and hydrolysis.

-

-

Quenching: Add Quench Solution to a final concentration of 10 mM. Incubate for 10 min.

-

Desalting: Immediately remove excess small molecules using a Zeba spin column or dialysis to prevent long-term non-specific modification.

Protocol B: Stability & Purity Check (HPLC)

Use this to verify if your stock has hydrolyzed or degraded.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Detection | UV at 254 nm (Aromatic) and 210 nm (Amide) |

| Expected RT | The product is highly hydrophobic and will elute late (high %B). |

Data Interpretation:

-

Peak at ~2-3 min: Likely pentafluoroaniline (Hydrolysis product).

-

Peak at ~8-9 min: Intact 2-chloro-N-(pentafluorophenyl)acetamide.

-

Shift in RT: If the peak broadens or shifts after incubation with thiol, check mass spec for +300-500 Da adducts.

References

-

Synthesis and Nucleophilic Aromatic Substitution of Pentafluorophenyl Derivatives. Source: National Institutes of Health (PMC). Context: Details the susceptibility of the para-fluorine in pentafluoro-benzenes to displacement by nucleophiles. URL:[Link]

-

Nucleophilic Aromatic Substitution (SNAr) Mechanism. Source: Master Organic Chemistry. Context: Explains the activation of aromatic rings by electron-withdrawing groups (fluorines) facilitating nucleophilic attack. URL:[Link]

Sources

Technical Support Center: A Guide to the Scale-Up Synthesis of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide

Welcome to the technical support center for the scale-up synthesis of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale to large-scale production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles and practical, field-proven insights.

Introduction to the Synthesis and its Challenges

The synthesis of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide is a nucleophilic acyl substitution reaction where 2,3,4,5,6-pentafluoroaniline is acylated using chloroacetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1] While straightforward on a lab scale, scaling up this exothermic reaction presents several critical challenges that can impact yield, purity, and safety. These challenges primarily revolve around heat management, mixing efficiency, and solid handling (crystallization, filtration, and drying). This guide will address these issues in a practical, question-and-answer format.

Reaction Workflow Diagram

Caption: General workflow for the scale-up synthesis of 2-chloro-N-(2,3,4,5,6-pentafluorophenyl)acetamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Low or No Product Yield

Question: We are experiencing a significant drop in yield upon scaling up the reaction from a 1L flask to a 50L reactor. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a common issue and can be attributed to several factors that are more pronounced at a larger scale.

-

Inadequate Temperature Control: This acylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. If the temperature rises uncontrollably, it can lead to the degradation of starting materials or the product, as well as promote the formation of side products.

-

Solution:

-

Ensure your reactor's cooling system is adequate for the heat load of the reaction.

-

Employ a slower, controlled addition rate of the chloroacetyl chloride to manage the rate of heat generation.

-

Monitor the internal temperature of the reactor closely and maintain it within the optimal range, typically 0-5 °C during the addition.[2]

-

-

-

Poor Mixing: In a large reactor, achieving homogeneous mixing is more challenging than in a small flask. Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and incomplete conversion of the starting material.

-

Solution:

-

Select an appropriate impeller and agitation speed for the reactor geometry and batch volume to ensure good mixing.

-

Consider the positioning of the chloroacetyl chloride addition point to ensure it is rapidly dispersed into the bulk of the reaction mixture. Computational Fluid Dynamics (CFD) can be a useful tool for optimizing mixing parameters.

-

-

-

Loss of Product During Work-up: The work-up procedure needs to be adapted for a larger scale.

-

Solution:

-

Ensure that pH adjustments during aqueous washes are uniform throughout the vessel to prevent the product from partitioning into the aqueous layer.

-

Perform multiple extractions with the organic solvent to maximize the recovery of the product from the aqueous phase.

-

-

Presence of Impurities in the Final Product

Question: Our final product is showing significant impurities by HPLC analysis after scale-up. What are the potential side reactions and how can we minimize them?

Answer: Impurity profiles often change upon scale-up. Here are some common impurities and strategies to avoid them:

-

Diacylation Product: The primary amine of pentafluoroaniline can potentially react with two molecules of chloroacetyl chloride, especially if there are localized areas of high chloroacetyl chloride concentration.

-

Solution:

-

Ensure a slow, subsurface addition of chloroacetyl chloride into a well-agitated solution of the pentafluoroaniline. This helps to avoid high localized concentrations of the acylating agent.[2]

-

Strictly control the stoichiometry of the reactants.

-

-

-

Unreacted Starting Materials: The presence of unreacted pentafluoroaniline or chloroacetyl chloride indicates an incomplete reaction.

-

Solution:

-

Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before initiating the work-up.

-

Improve mixing efficiency to ensure all reactants are in contact.

-

-

-

Hydrolysis Products: Chloroacetyl chloride reacts violently with water to produce chloroacetic acid and HCl.[3] The final product, an amide, can also undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures.[4]

-

Solution:

-

Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent the ingress of moisture.

-

During work-up, avoid prolonged exposure to strong acids or bases and elevated temperatures.

-

-

Crystallization and Isolation Issues

Question: We are having trouble with the crystallization of the final product at a large scale. The product is either "oiling out" or forming very fine needles that are difficult to filter.

Answer: Crystallization is a critical step for purification and obtaining a product with suitable physical properties for downstream processing.

-

"Oiling Out": This occurs when the product separates from the solution as a liquid phase instead of a solid. It is often caused by high levels of impurities or too rapid cooling, which leads to a high degree of supersaturation.[5]

-

Solution:

-

Ensure the crude product is of reasonable purity before attempting crystallization. An initial wash or charcoal treatment might be necessary.

-

Employ a slower cooling profile to control the rate of supersaturation.

-

Consider using a seed crystal to induce crystallization at a lower level of supersaturation.

-

Process Analytical Technology (PAT) tools, such as in-situ imaging probes, can be invaluable for monitoring the process and detecting the onset of oiling out in real-time.[5][6]

-

-

-

Fine or Needle-like Crystals: This morphology often results from rapid nucleation due to high supersaturation. These crystals can be difficult to filter and may trap impurities.

-

Solution:

-

Slow down the crystallization process by reducing the cooling rate or slowing the addition of an anti-solvent.

-

Optimize the agitation rate during crystallization. Agitation can influence both nucleation and crystal growth.

-

The use of PAT tools can help in developing a controlled crystallization process that consistently produces crystals of the desired size and shape.[7][8]

-

-

| Parameter | Lab-Scale (Typical) | Scale-Up Consideration | Recommended Range (Scale-Up) |

| Temperature | Ice bath (0-5 °C) | Efficient heat removal is critical. | 0-5 °C (during addition) |

| Agitation | Magnetic stirrer | Mechanical stirrer, impeller design, and speed are crucial for homogeneity. | Varies with reactor geometry; aim for good surface movement and bulk mixing. |

| Reagent Addition | Dropping funnel (rapid) | Slow, controlled addition is necessary to manage exotherm. | Addition over 1-2 hours |

| Solvent Volume | ~5-10 mL/g of amine | Higher dilutions may aid in temperature control but reduce throughput. | 5-15 mL/g of amine |

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction, and which one should I choose for scale-up?

A1: The base, typically a tertiary amine like triethylamine or an inorganic base like sodium carbonate, is crucial for neutralizing the hydrochloric acid (HCl) that is formed during the reaction.[1] Without a base, the HCl would protonate the starting pentafluoroaniline, rendering it non-nucleophilic and stopping the reaction. For scale-up, triethylamine is a common choice due to its solubility in many organic solvents and the formation of a hydrochloride salt that can sometimes be filtered off or easily removed during an aqueous work-up. However, the choice of base can also depend on the work-up procedure and cost considerations.

Q2: What solvents are suitable for this reaction at an industrial scale?

A2: Solvents like dichloromethane (DCM), toluene, or ethyl acetate are commonly used for this type of acylation. The choice of solvent for scale-up will depend on several factors including:

-

Solubility: The starting materials and product should have good solubility in the chosen solvent.

-

Boiling Point: A solvent with a moderate boiling point facilitates easy removal during work-up.

-

Safety and Environmental Profile: Consider the toxicity, flammability, and environmental impact of the solvent.

-

Cost: For large-scale synthesis, the cost of the solvent is a significant factor.

Q3: How can I monitor the reaction progress effectively on a large scale?

A3: While TLC is useful for a quick check, for a more quantitative assessment during scale-up, in-process HPLC analysis is recommended. Samples can be carefully taken from the reactor at regular intervals to monitor the disappearance of the starting materials and the formation of the product. This data is critical for determining the reaction endpoint and ensuring batch-to-batch consistency.

Q4: What are the key safety precautions for handling chloroacetyl chloride and pentafluoroaniline at a large scale?

A4: Both reactants are hazardous and require strict safety protocols, especially at a large scale.

-

Chloroacetyl Chloride: It is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[9][10] All transfers should be conducted in a closed system. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, clothing, and respiratory protection.[9] Emergency showers and eyewash stations must be readily accessible.

-

2,3,4,5,6-Pentafluoroaniline: It is harmful if swallowed and can cause skin and eye irritation.[11][12][13] It should be handled in a well-ventilated area with appropriate PPE.

-

Process Safety Management (PSM): For industrial-scale operations, a comprehensive PSM program should be in place. This includes conducting a Process Hazard Analysis (PHA) to identify, evaluate, and control the hazards associated with the process.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues in the scale-up synthesis.

References

-

U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]

- Dunn, A. D., & Kinnear, K. I. (1996). The synthesis and reactions of some 2-chloro-N-arylacetamides. Dyes and Pigments, 32(3), 159-171.

- Aragen. (n.d.). Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing.

- Sai Life Sciences. (2022, June 7). How PAT tools can help improve understanding of the crystallisation process. European Pharmaceutical Review.

- Malwade, C. R. (2016). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark.

- Fisher Scientific. (2025, December 18).

- Santa Cruz Biotechnology, Inc. (n.d.).

- Cole-Parmer. (2006, June 20). Material Safety Data Sheet - 2,3,4,5,6-Pentafluoroaniline.

- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluoroaniline 99 771-60-8.

- ChemicalBook. (n.d.). 2-CHLORO-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE synthesis.

- Google Patents. (n.d.).

- New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride.

- Guo, L., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health.

- Actylis. (2010, June 10). Chloroacetyl Chloride MSDS.

- BenchChem. (n.d.). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.

- Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA.

- Japanese Pharmacopoeia. (n.d.). 62. Thermal Analysis.

- Patsnap. (2002, December 5).

- Google Patents. (n.d.).

- Regional Centre of Advanced Technologies and M

- SIELC Technologies. (2018, February 16). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.

- Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.

- Kang, S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. PMC.

- Boruah, M., & Gogoi, P. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL)ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX, 6(12), 486-491.

- BenchChem. (n.d.). Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide.

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Wikipedia. (n.d.). Chloroacetyl chloride.

- Echemi. (n.d.). 2-chloro-n-(2,3,4,5,6-pentafluorophenyl)acetamide.

- McNaught, A. D., & Wilkinson, A. (Eds.). (1997). IUPAC. Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.).

- ChemicalBook. (2023, July 21).

- Taylor & Francis. (2018).

- MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.

Sources

- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]

- 6. PAT Tools in Crystallization | Sai Life Sciences | [sailife.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization [mdpi.com]

- 9. nj.gov [nj.gov]

- 10. actylislab.com [actylislab.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Validation of Analytical Methods for Fluorinated Acetamides: A Comparative Technical Guide

Executive Summary: The Toxicity & Compliance Context

Fluorinated acetamides (e.g., 2-fluoroacetamide, trifluoroacetamide) are critical impurities often encountered during the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs). Unlike benign residual solvents, these compounds pose significant toxicological risks. 2-Fluoroacetamide, for instance, metabolizes into fluorocitrate, a potent inhibitor of aconitase in the Krebs cycle, leading to mitochondrial failure.

From a regulatory standpoint (ICH M7, ICH Q3A/B), these are often classified as Potential Mutagenic Impurities (PMIs) or highly toxic residuals, requiring quantification limits (LOQ) often in the low ppm or ppb range—far below standard HPLC-UV capabilities.

This guide objectively compares the three primary analytical approaches—GC-MS , LC-MS/MS , and 19F-NMR —and provides a validated, field-proven protocol for the most robust method: LC-MS/MS with PFP Selectivity .

Comparative Analysis: Selecting the Right Tool

While Gas Chromatography (GC) is traditional for small amides, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior choice for trace analysis due to the polarity of acetamides and the need to avoid derivatization.

Method Performance Matrix

| Feature | Method A: HS-GC-MS (Headspace) | Method B: LC-MS/MS (Recommended) | Method C: 19F-NMR |

| Primary Mechanism | Volatility-based separation | Polarity/Hydrophobicity + Mass Selection | Magnetic Resonance of 19F Nuclei |

| Sensitivity (LOD) | Moderate (1–10 ppm) | High (10–50 ppb) | Low (>100 ppm) |

| Sample Prep | Minimal (if volatile) or Derivatization req. | Dilute-and-Shoot or SPE | Minimal (Dissolve & Scan) |

| Selectivity | Good for solvents; poor for polar amides | Excellent (MRM transitions) | Absolute Structural Specificity |

| Throughput | Medium (30-45 min run) | High (5-10 min run) | Fast (1-5 min) |

| Limitations | Polar amides adsorb to liners; carryover | Matrix effects (Ion Suppression) | Sensitivity insufficient for trace impurities |

Decision Logic for Method Selection

The following decision tree illustrates the logic for selecting the appropriate validation path based on your specific analyte and sensitivity requirements.

Deep Dive: LC-MS/MS Validation Protocol

Why this method? Fluorinated acetamides are small, polar molecules that retain poorly on standard C18 columns. By using a Pentafluorophenyl (PFP) stationary phase, we leverage "fluorine-fluorine" interactions and pi-pi stacking to achieve retention and separation from the API matrix without complex ion-pairing reagents.

A. Experimental Conditions

-

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

-

Column: 100 mm x 2.1 mm, 1.9 µm PFP (e.g., Phenomenex Kinetex F5 or Restek Raptor FluoroPhenyl).

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Expert Note: Methanol is preferred over Acetonitrile here as it often enhances the "fluorine effect" on PFP columns.

-

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar retention)

-

1-6 min: 5% -> 95% B

-

6-8 min: 95% B (Wash)

-

8.1 min: 5% B (Re-equilibration)

-

B. MS/MS Parameters (MRM Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| 2-Fluoroacetamide | 78.0 [M+H]+ | 61.0 (Loss of NH3) | 42.0 | 15 |

| Trifluoroacetamide | 114.0 [M+H]+ | 97.0 (Loss of NH3) | 69.0 (CF3+) | 18 |

| Internal Standard | 82.0 (d4-Acetamide) | 65.0 | -- | 15 |

Note: Exact transitions must be optimized via direct infusion tuning.

C. Validation Workflow Diagram

The following diagram outlines the self-validating workflow required to meet ICH Q2(R2) standards.

Validation Framework (ICH Q2(R2) Alignment)

To validate this method, you must demonstrate the following performance characteristics.

Specificity (Critical for Fluorinated APIs)

-

Challenge: Ensure the API (often fluorinated) does not interfere with the impurity signal.

-

Protocol: Inject a "blank" API solution at high concentration (e.g., 10 mg/mL). Monitor the specific MRM transitions for the acetamide impurities.

-

Acceptance: No peak should appear at the retention time of the impurity > 30% of the LOQ signal.

Linearity & Range

-

Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit.

-

Causality: Fluorinated compounds can exhibit adsorption in glass vials. Use polypropylene vials or silanized glass to ensure linearity at low ppb levels.

-

Acceptance: R² > 0.990.

Accuracy (Recovery)

-

Protocol: Spike the API matrix with the impurity at 3 levels: LOQ, 100% Limit, and 150% Limit.

-

Calculation: (Observed Conc. - Unspiked Conc.) / Spiked Amount * 100

-

Acceptance: 80% – 120% recovery. (Wider ranges are acceptable at trace ppb levels if justified).

Precision (Repeatability)

-